2-Methoxy-3,5,6-trimethylpyrimidin-4(3H)-one
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Overview
Description
2-Methoxy-3,5,6-trimethylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by its methoxy and methyl substituents, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,5,6-trimethylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-methoxyacetylacetone with urea or thiourea in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3,5,6-trimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 2-methoxy-3,5,6-trimethylpyrimidine-4-carboxylic acid, while substitution with an amine could produce 2-methoxy-3,5,6-trimethylpyrimidin-4-amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3,5,6-trimethylpyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence its binding affinity and specificity. Molecular targets might include nucleic acids, proteins, or cell membranes, and pathways involved could range from signal transduction to metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4,6-dimethylpyrimidine: Lacks one methyl group compared to 2-Methoxy-3,5,6-trimethylpyrimidin-4(3H)-one.
2-Methoxy-5,6-dimethylpyrimidine: Lacks one methyl group at a different position.
3,5,6-Trimethylpyrimidin-4(3H)-one: Lacks the methoxy group.
Uniqueness
This compound is unique due to the presence of both methoxy and multiple methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
94815-77-7 |
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Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-methoxy-3,5,6-trimethylpyrimidin-4-one |
InChI |
InChI=1S/C8H12N2O2/c1-5-6(2)9-8(12-4)10(3)7(5)11/h1-4H3 |
InChI Key |
XLRXNRKADYAKPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N(C1=O)C)OC)C |
Origin of Product |
United States |
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